6-Bromo-2-naphthohydrazide

Descripción general

Descripción

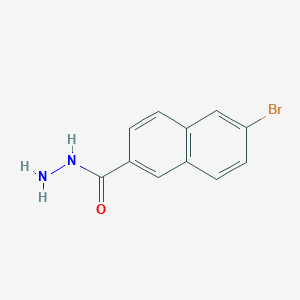

6-Bromo-2-naphthohydrazide is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of naphthalene, featuring a bromine atom at the 6th position and a hydrazide group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthohydrazide can be synthesized through several methods. One common approach involves the bromination of 2-naphthohydrazide using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-2-naphthohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation with bromine (Br2) in the presence of FeCl3.

Major Products Formed:

Oxidation: Formation of 6-bromo-2-naphthoic acid.

Reduction: Formation of 6-bromo-2-naphthalenylhydrazine.

Substitution: Formation of polybrominated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of hydrazone derivatives, including those based on 6-bromo-2-naphthohydrazide, in exhibiting anticancer properties. For instance, compounds with acylhydrazone moieties have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancers. Mechanisms of action often involve the modulation of cyclic adenosine monophosphate (cAMP) pathways and the generation of reactive oxygen species (ROS) .

Antiviral Properties

Research has also indicated that naphthyl-carbohydrazides can serve as inhibitors of the influenza A virus. A library of hydrazide derivatives was synthesized to target the non-structural protein 1 (NS1) of the virus, showcasing the potential for developing new antiviral agents .

Catalysis

Coordination Compounds

this compound can be utilized to form coordination compounds with metals such as copper. These complexes have been employed as catalysts in various organic reactions, including azide–epoxide–alkyne cycloaddition reactions. The use of such heterogeneous catalysts can improve reaction efficiency and selectivity while facilitating easier product recovery .

Biochemical Applications

Proteomics Research

As a biochemical reagent, this compound is used in proteomics research for labeling and detecting specific proteins. Its ability to form stable adducts with biomolecules makes it valuable for studying protein interactions and functions .

Comprehensive Data Table

Case Studies

- Antitumor Activity Study : A study investigated the effects of hydrazone derivatives on breast cancer cell lines, demonstrating that these compounds could significantly reduce cell viability through apoptosis mechanisms involving ROS generation. This finding suggests that derivatives of this compound may hold promise as anticancer agents.

- Antiviral Development : In a systematic exploration of naphthyl-carbohydrazides targeting NS1 protein, researchers synthesized several derivatives and evaluated their inhibitory effects on influenza A virus replication. The results indicated that certain derivatives exhibited potent antiviral activity, paving the way for further drug development.

- Catalytic Applications : The synthesis of a Cu(II)-hydrazide coordination compound was reported, showcasing its effectiveness as a catalyst in azide–epoxide–alkyne cycloaddition reactions under mild conditions. This study highlights the versatility of this compound in catalysis.

Mecanismo De Acción

The mechanism by which 6-Bromo-2-naphthohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparación Con Compuestos Similares

2-Naphthohydrazide

6-Chloro-2-naphthohydrazide

6-Iodo-2-naphthohydrazide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-Bromo-2-naphthohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a naphthalene ring substituted with a bromine atom and a hydrazide functional group, which is crucial for its biological activity.

Antiviral Activity

Research has indicated that derivatives of naphthohydrazides, including this compound, exhibit antiviral properties. A study focusing on hydrazide derivatives showed that certain compounds could inhibit the non-structural protein 1 (NS1) of the influenza A virus. Specifically, modifications to the naphthalene structure significantly influenced antiviral efficacy. The presence of specific substituents, such as bromine, was found to reduce inhibitory activity at higher concentrations .

Table 1: Antiviral Activity of Naphthohydrazide Derivatives

| Compound | Concentration (μM) | Activity at 24h | Activity at 36h | Activity at 48h |

|---|---|---|---|---|

| This compound | 4 | Moderate | Low | Inactive |

| This compound | 8 | Low | Inactive | Inactive |

Anticancer Activity

In addition to antiviral properties, this compound has shown potential as an anticancer agent. A review highlighted that hydrazone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, complexes formed with metal ions and hydrazone ligands demonstrated enhanced anticancer activity compared to their free counterparts. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Anticancer Effects

A recent study investigated the effects of hydrazone complexes derived from naphthalene on liver cancer cell lines (HEPG2) and colorectal cancer cells (HCT-116). The findings indicated that these complexes exhibited IC50 values ranging from 3 to 5 μM, significantly more potent than the parent compounds. The mechanism was linked to ROS generation and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Proteins : The compound's ability to bind and inhibit viral proteins like NS1 disrupts the viral life cycle.

- Induction of Apoptosis : In cancer cells, the generation of ROS leads to mitochondrial dysfunction and activation of caspases, promoting cell death.

- Targeting DNA Gyrase : Some derivatives have shown affinity for DNA gyrase B, suggesting a mechanism through which they can interfere with bacterial proliferation .

Propiedades

IUPAC Name |

6-bromonaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-3-7-5-9(11(15)14-13)2-1-8(7)6-10/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSZGJYOWFYZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655247 | |

| Record name | 6-Bromonaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948859-96-9 | |

| Record name | 6-Bromonaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.